rac-PD-325901-d5
Description
rac-PD-325901-d5 is a deuterated racemic compound primarily utilized in analytical and biomedical research. The "-d5" suffix indicates the substitution of five hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often employed to enhance metabolic stability, reduce toxicity, or serve as an internal standard in mass spectrometry-based assays . The racemic nature of the compound implies the presence of both enantiomers, which may influence its biological activity and interaction with chiral targets.
Properties
Molecular Formula |
C₁₆H₉D₅F₃IN₂O₄ |
|---|---|
Molecular Weight |
487.22 |
Synonyms |
N-[(2R)-2,3-Dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide-d5; PD 0325901-d5; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
rac-PD-325901-d5 belongs to a class of deuterated aromatic ketones with trifluoromethyl substituents. Below is a comparative analysis with key analogs:
Structural Analogs
Compounds sharing structural motifs (e.g., trifluoromethyl groups, ketone functionality, or deuterium substitution) are compared in Table 1.
Table 1: Structural Comparison of rac-PD-325901-d5 and Analogs
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Deuterium Substitution | Similarity Score* |
|---|---|---|---|---|---|
| rac-PD-325901-d5 | Not Disclosed | ~250–300† | Trifluoromethyl, ketone | 5 H → D | N/A |
| 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one | C11H8F6O | 246.17 | Trifluoromethyl (x2), ketone | None | 1.00 |
| Propylene Glycol-d6 2-Glucuronide Sodium Salt | C9H7D6NaO8 | 300.23 | Glucuronide, deuterium | 6 H → D | N/A |
| 3'-(Trifluoromethyl)propiophenone (CAS 1533-03-5) | C10H9F3O | 202.17 | Trifluoromethyl, ketone | None | 0.95 |
*Similarity scores derived from structural alignment tools (e.g., Tanimoto index) .
†Estimated based on analogs.
Key Findings :
- Deuterium Substitution: The deuterium in rac-PD-325901-d5 increases molecular weight compared to non-deuterated analogs (e.g., 3'-(Trifluoromethyl)propiophenone) and may reduce metabolic clearance due to the kinetic isotope effect .
- Functional Groups : The trifluoromethyl group enhances lipophilicity and resistance to enzymatic degradation, a feature shared with 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one .
- Racemic vs. Enantiopure Forms : Unlike enantiopure compounds, racemic mixtures like rac-PD-325901-d5 may exhibit divergent binding affinities to chiral targets, complicating therapeutic applications but broadening analytical utility .
Functional Analogs
Compounds with overlapping applications (e.g., isotopic labeling, metabolic studies):
Table 2: Functional Comparison
| Compound Name | Primary Use | Advantages over rac-PD-325901-d5 | Limitations vs. rac-PD-325901-d5 |
|---|---|---|---|
| Propylene Glycol-d6 2-Glucuronide Sodium Salt | Drug metabolite quantification | Higher water solubility due to glucuronide | Limited thermal stability |
| 1-(4-Trifluoromethylphenyl)ethanone | Enzyme inhibition assays | Lower synthesis cost | Shorter plasma half-life |
| Risperidone 9-Ethylidenecarboxylate | Neuropharmacology studies | Well-characterized biological activity | No deuterium substitution |
Key Findings :
- Analytical Utility: rac-PD-325901-d5’s deuterium labeling makes it superior to non-deuterated analogs (e.g., 1-(4-Trifluoromethylphenyl)ethanone) in minimizing signal interference in LC-MS/MS assays .
- Metabolic Stability : Compared to Risperidone 9-Ethylidenecarboxylate, rac-PD-325901-d5’s deuterium substitution likely delays oxidative metabolism, as observed in other deuterated drugs like deutetrabenazine .
Research Implications and Limitations
- Pharmacokinetic Studies : The compound’s deuterated structure positions it as a candidate for tracing drug distribution and metabolism in vivo.
- Data Gaps : Publicly available data on rac-PD-325901-d5’s synthesis, enantiomeric resolution, and biological activity remain sparse, necessitating further characterization .
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